molecular formula C12H11N3O B6168788 1-Phenyl-3-pyridin-3-ylurea CAS No. 2000-55-7

1-Phenyl-3-pyridin-3-ylurea

Cat. No.: B6168788
CAS No.: 2000-55-7
M. Wt: 213.2
InChI Key:
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Description

1-Phenyl-3-pyridin-3-ylurea is an organic compound with the molecular formula C₁₂H₁₁N₃O It consists of a phenyl group attached to a pyridin-3-ylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-pyridin-3-ylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-aminopyridine under controlled conditions. The reaction typically proceeds as follows:

    Reactants: Phenyl isocyanate and 3-aminopyridine.

    Solvent: Anhydrous toluene or another suitable organic solvent.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: In some cases, a catalyst such as triethylamine may be used to enhance the reaction rate.

The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-pyridin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl or pyridinyl groups.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenyl-3-pyridin-3-ylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against cancer cell lines.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical tool.

    Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-pyridin-2-ylurea
  • 1-Phenyl-3-pyridin-4-ylurea
  • 1-Phenyl-3-(4-methylpyridin-3-yl)urea

Uniqueness

1-Phenyl-3-pyridin-3-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.

Properties

IUPAC Name

1-phenyl-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYYDBHEGTTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350154
Record name 1-phenyl-3-pyridin-3-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2000-55-7
Record name 1-phenyl-3-pyridin-3-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1-(pyridin-3-yl)urea
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